3-(4-methoxyphenyl)isoxazol-5(4H)-one
Overview
Description
3-(4-methoxyphenyl)isoxazol-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse chemical properties and biological activities. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and an isoxazole ring, which contributes to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)isoxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzohydroxamic acid with acetic anhydride, which leads to the formation of the isoxazole ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)isoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of isoxazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxazoles, isoxazolidines, and substituted derivatives of the original compound .
Scientific Research Applications
3-(4-methoxyphenyl)isoxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)isoxazol-5-amine
- 3-(4-methoxyphenyl)isoxazol-5-ylmethanol
Uniqueness
3-(4-methoxyphenyl)isoxazol-5(4H)-one is unique due to its specific substitution pattern and the presence of the isoxazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
3-(4-Methoxyphenyl)isoxazol-5(4H)-one, also known by its chemical structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods involving the reaction of appropriate aromatic aldehydes with hydroxylamine and β-keto esters. The specific synthetic route often influences the yield and purity of the final product.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
- Antiparasitic Activity : Research indicates that isoxazole derivatives exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, a study reported that certain isoxazole derivatives showed IC50 values as low as 3.8 μM with a selectivity index (SI) of 625, indicating their potential as effective antiparasitic agents .
- Anticancer Properties : Isoxazole compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For example, derivatives similar to this compound demonstrated potent cytotoxicity against human cancer cell lines such as A549 (lung), COLO 205 (colon), and MDA-MB 231 (breast) with IC50 values below 12 μM . This suggests a promising avenue for developing anticancer drugs based on this scaffold.
- Cholinesterase Inhibition : Compounds within this class have also been tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Some derivatives showed competitive inhibition profiles with IC50 values comparable to established inhibitors like galantamine .
Table 1: Biological Activity Summary of Isoxazole Derivatives
Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
---|---|---|---|
Antiparasitic | T. cruzi | 3.8 | |
Anticancer | A549 | <12 | |
Anticancer | COLO 205 | <12 | |
Anticancer | MDA-MB 231 | <12 | |
Cholinesterase Inhibition | AChE/BChE | Varies |
Case Studies
- Antiparasitic Evaluation : In a study focusing on the synthesis of isoxazole derivatives, compounds were screened for their activity against T. cruzi. The most active derivatives were noted for their low cytotoxicity against mammalian cells while maintaining potent antiparasitic effects. The introduction of electron-withdrawing groups significantly enhanced their activity .
- Cancer Cell Line Testing : Another study evaluated the cytotoxicity of various isoxazole derivatives against multiple cancer cell lines. The results indicated that modifications to the phenyl ring could enhance potency without increasing toxicity, underscoring the importance of structural optimization in drug design .
- Neuroprotective Potential : The inhibition of cholinesterases by isoxazole derivatives has been linked to potential neuroprotective effects. Compounds were tested in vitro for their ability to inhibit AChE and BChE, revealing promising results that could lead to new treatments for Alzheimer's disease .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4H-1,2-oxazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-10(12)14-11-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSYAAYOGYCLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332603 | |
Record name | 3-(4-methoxyphenyl)isoxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31709-47-4 | |
Record name | 3-(4-methoxyphenyl)isoxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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